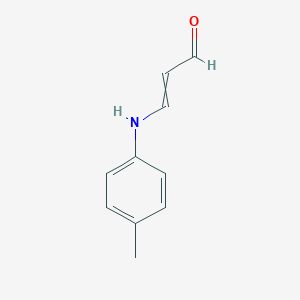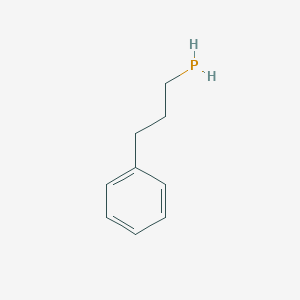
(3-Phenylpropyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenylpropyl)phosphane is an organophosphorus compound characterized by a phosphane group attached to a 3-phenylpropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropyl)phosphane typically involves the reaction of a phosphane precursor with a 3-phenylpropyl halide. One common method is the reaction of triphenylphosphine with 3-phenylpropyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenylpropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The phenylpropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Substituted phosphane derivatives.
Aplicaciones Científicas De Investigación
(3-Phenylpropyl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Phenylpropyl)phosphane involves its interaction with molecular targets through the phosphane group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the phosphane group can coordinate with metal centers to facilitate chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in coordination chemistry.
Diphenylphosphine: Another phosphane compound with similar properties.
Phenylphosphine: A simpler phosphane compound with a single phenyl group.
Uniqueness
(3-Phenylpropyl)phosphane is unique due to the presence of the 3-phenylpropyl chain, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other phosphane compounds may not be as effective.
Propiedades
Número CAS |
54722-11-1 |
|---|---|
Fórmula molecular |
C9H13P |
Peso molecular |
152.17 g/mol |
Nombre IUPAC |
3-phenylpropylphosphane |
InChI |
InChI=1S/C9H13P/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
Clave InChI |
YFYQKMNNSHKRPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


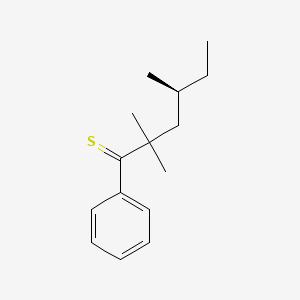
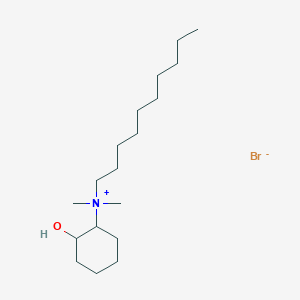

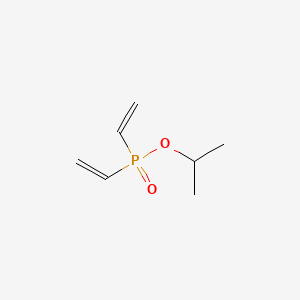
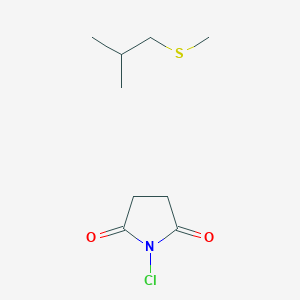
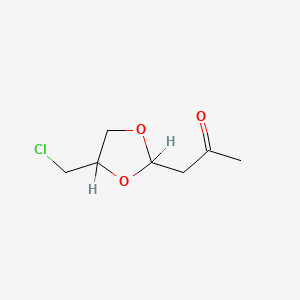
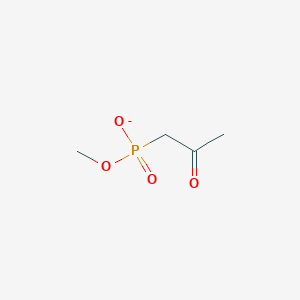
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
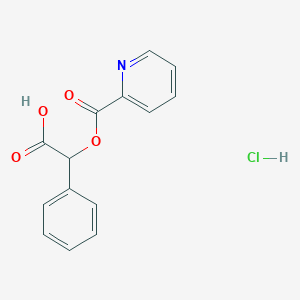
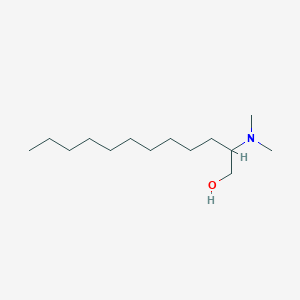
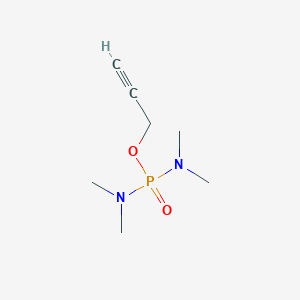
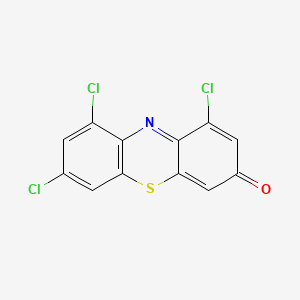
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
